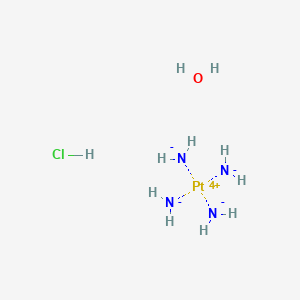
azanide;platinum(4+);hydrate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the PubChem azanide;platinum(4+);hydrate;hydrochloride is known as Tetraammineplatinum (II) Chloride. It is a coordination complex with the chemical formula [Pt(NH3)4]Cl2. This compound is notable for its applications in various fields, including chemical synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Tetraammineplatinum (II) Chloride can be synthesized by reacting platinum (II) chloride with ammonia. The reaction typically occurs in an aqueous solution, where platinum (II) chloride is dissolved, and ammonia is added gradually. The mixture is then stirred and heated to facilitate the formation of the tetraammine complex.
Industrial Production Methods: In industrial settings, the production of Tetraammineplatinum (II) Chloride involves large-scale reactions under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its applications in various industries.
化学反应分析
Types of Reactions: Tetraammineplatinum (II) Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The ammonia ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess to drive the substitution process.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tetraammineplatinum (II) Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in catalysis and material science for the preparation of platinum-based catalysts and materials.
作用机制
The mechanism of action of Tetraammineplatinum (II) Chloride involves its ability to form coordination bonds with various ligands. In biological systems, it can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
相似化合物的比较
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with similar anticancer properties.
Oxaliplatin: A platinum-based drug used in chemotherapy.
Comparison: Tetraammineplatinum (II) Chloride is unique due to its specific ligand arrangement and reactivity. Unlike cisplatin and carboplatin, which are primarily used in medicine, Tetraammineplatinum (II) Chloride has broader applications in chemical synthesis and industrial processes. Its ability to undergo various chemical reactions and form different coordination complexes makes it a versatile compound in research and industry.
属性
IUPAC Name |
azanide;platinum(4+);hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH11N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
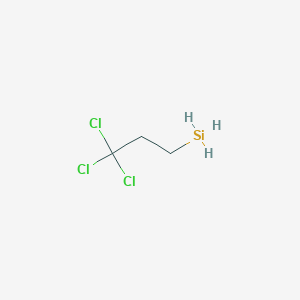
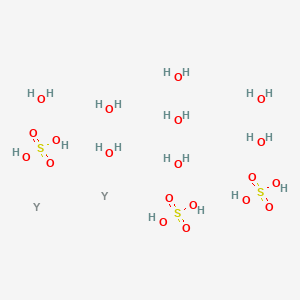
![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
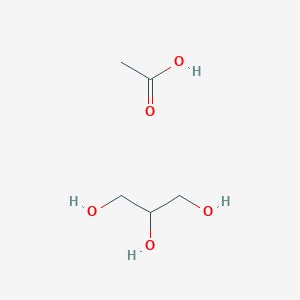
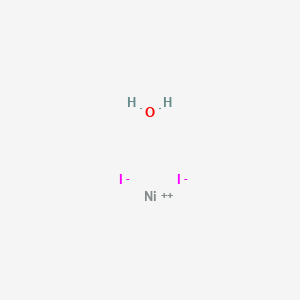
![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)
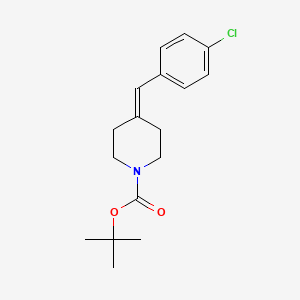
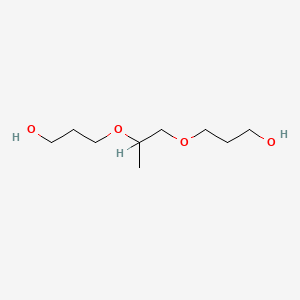
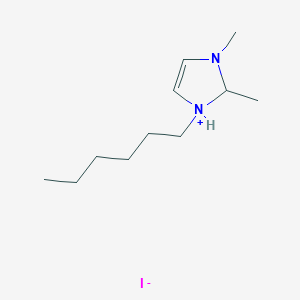
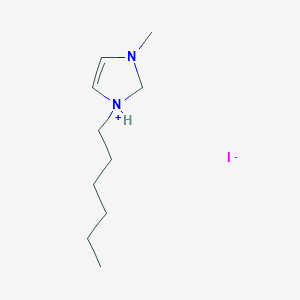
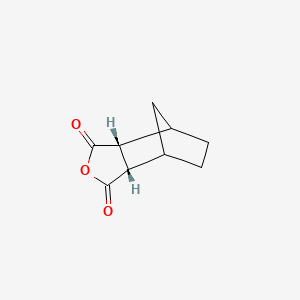

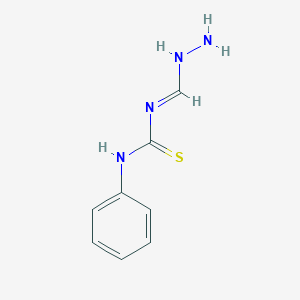
![2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8066799.png)
